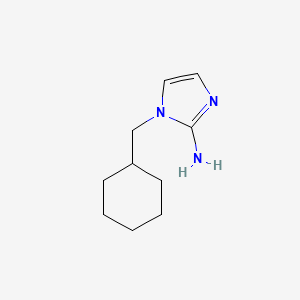

1-(Cyclohexylmethyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)imidazol-2-amine |

InChI |

InChI=1S/C10H17N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12) |

InChI Key |

IULMYXYDNLBSBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=CN=C2N |

Origin of Product |

United States |

Contextualization of the Imidazole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The imidazole (B134444) ring is a five-membered heterocyclic aromatic compound containing two non-adjacent nitrogen atoms. This structural motif is of paramount importance in the fields of medicinal chemistry and chemical biology. nih.govsemanticscholar.org Its significance stems from its presence in a multitude of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of nucleic acids. biomedpharmajournal.orgchemijournal.comlongdom.org The unique electronic and structural features of the imidazole scaffold allow it to engage in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors. nih.govmdpi.com

The imidazole nucleus is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in successful, biologically active compounds. nih.govresearchgate.net Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in the design of therapeutic agents. mdpi.comnih.gov Consequently, numerous FDA-approved drugs incorporate the imidazole ring, demonstrating a wide array of pharmacological activities, including antifungal (e.g., Ketoconazole), anti-ulcer (e.g., Omeprazole), and anticancer (e.g., Methotrexate) properties. nih.govchemijournal.com Researchers continue to explore imidazole derivatives for a vast range of therapeutic applications, such as antibacterial, anti-inflammatory, antiviral, and antiparasitic agents, making it a central focus of contemporary chemical research. mdpi.comnih.govresearchgate.net

Identification of 1 Cyclohexylmethyl 1h Imidazol 2 Amine As a Research Focus

While extensive research exists on the broader class of imidazole (B134444) derivatives, 1-(Cyclohexylmethyl)-1H-imidazol-2-amine is a more specific entity within this family. Its identification as a focus of research stems from the strategic combination of two key structural components: the 2-aminoimidazole core and the cyclohexylmethyl substituent.

The 2-aminoimidazole moiety is a recognized pharmacophore with significant biological relevance. The presence of the amine group at the 2-position is known to enhance the antimicrobial potential of imidazole derivatives. biomedpharmajournal.org This core is a key structural element in various natural products and has been a target for synthetic chemists aiming to develop new bioactive agents. biomedpharmajournal.orgontosight.ai

The cyclohexylmethyl group attached to one of the imidazole's nitrogen atoms is a lipophilic (fat-soluble) substituent. In drug design, such groups are often incorporated to modulate a compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. The synthesis of related structures, like 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide, has been reported, indicating that the introduction of a cyclohexylmethyl group onto an imidazole ring is a strategy employed in the development of novel, highly substituted imidazole derivatives. ijcps.com Although specific, in-depth research publications detailing the biological activity of this compound itself are not prevalent in publicly accessible literature, its availability from chemical suppliers (CAS No. 1184029-20-6) suggests its use as a building block in synthetic chemistry or as a member of compound libraries for high-throughput screening in drug discovery programs. bldpharm.com

Historical Development of Research on Imidazole Based Bioactive Compounds

Strategic Approaches to the Synthesis of N-Substituted Imidazoles

The construction of the 1-(Cyclohexylmethyl)-1H-imidazol-2-amine scaffold can be approached through several strategic disconnections. These primarily involve either the initial formation of the imidazole ring followed by N-alkylation, or the construction of the imidazole ring from a precursor already bearing the cyclohexylmethyl moiety.

N-Alkylation Strategies for Introducing the Cyclohexylmethyl Moiety on Imidazole Precursors

A common and direct approach to introduce the cyclohexylmethyl group is through the N-alkylation of a pre-formed imidazole precursor. This typically involves the reaction of a suitable imidazole, such as 2-aminoimidazole, with a cyclohexylmethyl halide (e.g., bromomethylcyclohexane).

The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by several factors, including the nature of the substituents on the imidazole ring, the choice of alkylating agent, and the reaction conditions. For 2-aminoimidazole, alkylation can potentially occur at either of the ring nitrogens or the exocyclic amino group. To achieve regioselective alkylation at the N-1 position, protection of the exocyclic amino group may be necessary. For instance, using a protecting group like the Boc group on the 2-amino functionality can direct the alkylation to the desired ring nitrogen. Subsequent deprotection would then yield the target compound.

Alternatively, direct alkylation of unprotected 2-aminoimidazole can be attempted, with the regioselectivity being dependent on the reaction conditions. The use of different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., DMF, THF) can influence the site of alkylation. For instance, the synthesis of 1-benzyl-1H-benzo[d]imidazol-2-amines has been achieved by reacting 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides, suggesting that similar conditions could be applied for the introduction of the cyclohexylmethyl group. connectjournals.comresearchgate.net

Table 1: Conditions for N-Alkylation of Imidazole Derivatives

| Imidazole Precursor | Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

| 1H-Benzo[d]imidazol-2-amine | Benzyl halides | - | - | - | 1-Benzyl-1H-benzo[d]imidazol-2-amines | connectjournals.comresearchgate.net |

| Imidazole | Substituted benzyl bromides | Sodium carbonate | Chloroform | - | 1-(Substituted benzyl)-1H-imidazoles | acs.org |

Cyclization Reactions for the Formation of the 1H-Imidazol-2-amine Core

An alternative strategy involves the construction of the imidazole ring from acyclic precursors that already contain the cyclohexylmethyl group. This approach offers the advantage of controlling the position of the N-substituent from the outset.

The van Leusen three-component reaction is a powerful tool for the synthesis of imidazoles. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). To synthesize this compound, a variation of this reaction could be envisioned where an imine formed from cyclohexylmethylamine and an appropriate aldehyde is reacted with TosMIC. While the classical van Leusen reaction leads to imidazoles, modifications would be necessary to introduce the 2-amino group.

Another relevant multi-component approach involves the reaction of an N-substituted guanidine (B92328) with an α-haloketone. In this strategy, N-(cyclohexylmethyl)guanidine would be a key intermediate. Reaction of this guanidine with an α-haloketone, such as chloroacetaldehyde, would lead to the formation of the desired this compound. This method is a well-established route to 2-aminoimidazoles and offers a high degree of flexibility in the substitution pattern of the final product. nih.gov

The synthesis of 2-aminoimidazoles can also be achieved through the modification of 2-aminoimidazoline (B100083) intermediates. These five-membered rings containing a single double bond can be aromatized to the corresponding imidazole. This can be achieved through oxidation or elimination reactions. For instance, a 2-aminoimidazoline bearing the N-cyclohexylmethyl substituent could be synthesized and subsequently oxidized to yield the target compound.

Amidation and Reductive Amination Protocols for Side Chain Functionalization

Once the this compound core is synthesized, further functionalization of potential side chains can be achieved through amidation and reductive amination reactions. These reactions are crucial for the synthesis of structural analogues with diverse properties.

Amidation: If the imidazole ring contains a carboxylic acid functionality, it can be converted to an amide through reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC). This allows for the introduction of a wide variety of substituents.

Reductive Amination: An aldehyde or ketone functionality on a side chain can be converted to an amine through reductive amination. masterorganicchemistry.comwikipedia.org This reaction involves the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This methodology is highly versatile for introducing diverse amino groups.

Synthesis of Specific Structural Analogues and Derivatives of this compound

A notable example of the synthesis of a structural analogue is the preparation of 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide. This compound was synthesized in a four-step sequence starting from cyclohexyl methyl bromide. The key steps involved cyanation, imine formation, cyclization, and amination. This multi-step synthesis highlights a practical approach to building complex imidazole structures bearing the cyclohexylmethyl moiety.

Table 2: Synthetic Sequence for a Structural Analogue

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Cyanation | Cyclohexyl methyl bromide | NaCN | 2-Cyclohexylacetonitrile |

| 2 | Imine Formation | 2-Cyclohexylacetonitrile | HCl, Ethanol | Ethyl 2-cyclohexylacetimidate |

| 3 | Cyclization | Ethyl 2-cyclohexylacetimidate | 2-Chloroethyl acetoacetate, liq. NH3 | 2-(Cyclohexylmethyl)-4-methyl-1H-imidazole-5-carboxamide precursor |

| 4 | Amination | Precursor from step 3 | O-Diphenylphosphinyl hydroxylamine, K-tert-butoxide | 1-Amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide |

This synthetic route demonstrates the feasibility of constructing the imidazole ring with the cyclohexylmethyl group already in place, followed by further functionalization of the imidazole core.

Design and Synthesis of Derivatives with Altered Side Chain Lengths and Substituents (e.g., R1 and R2 Modifications)

The therapeutic potential of this compound can be fine-tuned by modifying the N-1 substituent, which includes the cyclohexylmethyl group. Synthetic strategies often involve the N-alkylation of a pre-formed 2-aminoimidazole core or building the imidazole ring from a primary amine already bearing the desired side chain.

One common approach involves the reaction of 2-aminoimidazole with a suitable alkylating agent, such as cyclohexylmethyl bromide, in the presence of a base. This method allows for the introduction of various side chains by simply changing the alkyl halide. For instance, derivatives with varying alkylene chain lengths (e.g., cyclohexylethyl, cyclohexylpropyl) can be synthesized to probe the impact of the distance between the cyclohexyl ring and the imidazole core on biological activity.

Furthermore, substituents can be introduced on the imidazole ring itself (R1 and R2 positions). A versatile method for this is the multi-component reaction, such as the van Leusen three-component reaction. This reaction utilizes an aldehyde, a primary amine (like cyclohexylmethanamine), and tosylmethyl isocyanide (TosMIC) to construct the imidazole ring with specific substituents at various positions. nih.gov For example, starting with different aldehydes allows for the introduction of a wide array of R2 substituents.

A general scheme for the synthesis of N-substituted imidazole derivatives involves reacting an imidazole ester with various amines. This allows for the introduction of diverse functionalities on the side chain attached to the imidazole nitrogen. nih.gov

Below is a table summarizing the synthesis of various N-substituted imidazole derivatives, showcasing the versatility of these synthetic approaches.

| Starting Amine/Alkyl Halide | Imidazole Product | Synthetic Method | Reference |

| Cyclohexylmethanamine | 1-(Cyclohexylmethyl)-5-(naphthalen-2-yl)-1H-imidazole | van Leusen three-component reaction | nih.gov |

| Ethylchloroacetate & various amines | N-substituted-2-(1H-imidazol-1-yl)acetamide derivatives | N-alkylation followed by amidation | nih.gov |

Synthesis of Analogues with Variations on the Cyclohexyl Moiety

Modifications to the cyclohexyl ring itself can significantly influence the pharmacological profile of the resulting compounds. Synthetic routes to these analogs typically involve the use of starting materials where the cyclohexyl moiety is already modified.

For instance, to introduce substituents on the cyclohexyl ring, one could start with a substituted cyclohexylmethanamine or a substituted cyclohexylmethyl halide. These precursors can then be utilized in the imidazole-forming reactions described previously. Examples of such modifications include the introduction of alkyl, hydroxyl, or amino groups at various positions on the cyclohexyl ring.

While specific examples for the direct synthesis of 1-(substituted cyclohexylmethyl)-1H-imidazol-2-amine are not extensively detailed in readily available literature, the general principles of N-alkylation and multi-component reactions remain applicable. The key is the availability of the appropriately substituted cyclohexyl-containing starting material.

Preparation of Compounds with Modifications to the Amine Group at the C2 Position

The primary amine at the C2 position of the imidazole ring is a key functional group that can be readily modified to generate a diverse library of analogs. Standard organic transformations can be employed to achieve this.

N-Alkylation: The primary amine can be alkylated using reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. This allows for the introduction of a wide variety of alkyl or arylalkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions leads to the formation of the corresponding amides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives, which can introduce different steric and electronic features.

These modifications are crucial for structure-activity relationship (SAR) studies, as they can significantly impact the compound's interaction with biological targets.

Optimization of Synthetic Routes for Yield and Selectivity

The efficiency of synthetic routes to this compound and its analogs is critical for their practical application. Optimization of reaction conditions plays a pivotal role in maximizing product yield and ensuring regioselectivity, particularly in the N-alkylation step.

The choice of solvent, base, and temperature can have a profound impact on the outcome of N-alkylation of imidazoles. For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, the solvent was found to significantly influence the yield, with an ethanol-water mixture providing the highest yield in one study. nano-ntp.com While this example pertains to a different imidazole scaffold, the principle of solvent optimization is broadly applicable.

In the N-alkylation of benzimidazoles and imidazoles, the use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to enhance reaction rates and yields, especially for less reactive alkyl halides. lookchem.com This approach could potentially be adapted for the synthesis of the title compound.

Furthermore, the choice of the base is crucial for regioselectivity. The N-alkylation of 2-aminoimidazole can potentially occur at either of the ring nitrogens or the exocyclic amine. The use of specific bases and protecting group strategies can help direct the alkylation to the desired nitrogen atom.

Below is a conceptual data table illustrating how reaction conditions could be varied to optimize the yield of a target N-alkylated imidazole.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cyclohexylmethyl bromide | K₂CO₃ | Acetonitrile | 80 | 65 |

| 2 | Cyclohexylmethyl bromide | NaH | DMF | 25 | 78 |

| 3 | Cyclohexylmethyl bromide | Cs₂CO₃ | Dioxane | 100 | 72 |

| 4 | Cyclohexylmethyl bromide | NaOH/SDS | Water | 60 | 85 |

This table is illustrative and based on general principles of N-alkylation optimization. nano-ntp.comlookchem.com

Methodologies for Systematic Structural Modification in SAR Studies

Systematic structural modification is a cornerstone of SAR studies, allowing researchers to correlate changes in a molecule's structure with its biological effects. For analogues of this compound, this typically involves a methodical approach to alter specific parts of the molecule.

One common strategy is substituent modification , where different functional groups are introduced at various positions on the cyclohexyl ring, the methyl bridge, or the imidazole ring. This helps in probing the steric, electronic, and lipophilic requirements for optimal activity. For instance, introducing electron-donating or electron-withdrawing groups on the imidazole ring can significantly alter its electronic properties and, consequently, its interaction with biological targets. researchgate.net

Another key methodology is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. This can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For example, the cyclohexyl group might be replaced with other cyclic or acyclic lipophilic moieties to explore the impact of ring size and conformation on activity.

Homologation , the process of systematically increasing the length of an alkyl chain, can be applied to the methyl bridge connecting the cyclohexyl and imidazole rings. This helps in determining the optimal distance and spatial orientation between these two key structural features for effective target binding.

Finally, conformational constraint is a powerful tool where flexible parts of the molecule are rigidified. This can be achieved by introducing rings or double bonds. By locking the molecule into a specific conformation, it is possible to identify the bioactive conformation, which is the three-dimensional shape the molecule adopts when it binds to its target. acs.org

These systematic modifications, coupled with robust biological testing, allow for the construction of a comprehensive SAR model, guiding the design of new, more effective therapeutic agents.

Influence of the Cyclohexylmethyl N-Substituent on Biological Activity

The N-substituent at the 1-position of the imidazole ring plays a pivotal role in determining the biological activity of 2-aminoimidazole derivatives. In the case of this compound, the cyclohexylmethyl group is a key determinant of its pharmacological profile.

While direct studies on the systematic variation of the cyclohexylmethyl group in this compound are limited, data from analogous compounds underscore the importance of the size, shape, and lipophilicity of the N-substituent in modulating biological activity.

Impact of Imidazole Ring Substituents and Their Positional Isomerism on Activity

Substituents on the imidazole ring can profoundly affect the electronic properties, pKa, and hydrogen bonding capabilities of the 2-aminoimidazole scaffold, thereby influencing its biological activity. nih.govnumberanalytics.com The position of these substituents (positional isomerism) is also a critical determinant of the pharmacological outcome.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, methoxy) can alter the electron density of the imidazole ring. nih.gov An electron-withdrawing group generally increases the acidity of the N-H proton, which can affect the molecule's ionization state at physiological pH and its ability to act as a hydrogen bond donor. nih.gov Conversely, electron-donating groups can increase the basicity of the ring nitrogens. These modifications can impact the strength of interactions with target receptors.

Steric Effects: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding affinity. A bulky substituent at a position critical for binding can prevent the molecule from adopting the necessary conformation for interaction with the receptor. Conversely, a well-placed substituent could promote a favorable binding conformation.

Positional Isomerism: The imidazole ring in 1-substituted-2-aminoimidazoles has two available positions for substitution: C4 and C5. The differential placement of a substituent at these positions can lead to significant differences in biological activity. For example, in a series of histamine analogues, a methyl group at the C4(5) position was found to influence the tautomeric equilibrium of the imidazole ring, which in turn affected its interaction with histamine receptors. nih.gov In the context of this compound analogues, a substituent at C4 would be in closer proximity to the N1-cyclohexylmethyl group and could have a different steric and electronic influence compared to a substituent at C5.

Studies on benzimidazole (B57391) derivatives, which share the imidazole core, have shown that substitutions at the C5 and C6 positions (analogous to C4 and C5 of imidazole) greatly influence anti-inflammatory activity. mdpi.com This highlights the general principle that the substitution pattern on the heterocyclic ring is a key factor in determining the biological profile.

Conformational Analysis and its Correlation with Observed Biological Activity Profiles

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues aims to identify the low-energy conformations and correlate them with biological activity.

The flexibility of the cyclohexylmethyl group allows for multiple conformations. The orientation of the cyclohexyl ring relative to the imidazole ring can be described by torsion angles around the N1-CH2 and CH2-cyclohexyl bonds. Computational modeling and spectroscopic techniques, such as NMR, can be used to determine the preferred conformations in solution.

In related azapeptide structures, the introduction of an N-amino-imidazolin-2-one moiety, which has some structural similarities to a substituted 2-aminoimidazole, was shown to induce specific turn geometries. acs.org This demonstrates how modifications to the core structure can enforce particular conformations.

For this compound analogues, it is hypothesized that the bioactive conformation is the one that allows for optimal interactions with the receptor. These interactions could include hydrogen bonds from the 2-amino group and the imidazole ring nitrogens, as well as hydrophobic interactions involving the cyclohexylmethyl group. By comparing the conformational preferences of active and inactive analogues, it is possible to build a pharmacophore model that defines the spatial arrangement of key functional groups required for activity.

Steric and Electronic Contributions to the Structure-Activity Relationship

The biological activity of this compound analogues is governed by a complex interplay of steric and electronic factors. researchgate.net

Steric Contributions: As discussed previously, the size and shape of substituents on both the N-cyclohexylmethyl group and the imidazole ring are critical. The steric bulk can influence binding affinity by either promoting or hindering access to the binding site. For example, in a series of cirazoline (B1222771) analogues, which are structurally related imidazolines, the replacement of a cyclopropyl (B3062369) ring with a bulkier isopropoxy group led to a significant change in selectivity between α1-adrenergic receptors and imidazoline (B1206853) receptive sites. nih.gov This highlights the sensitivity of receptor binding to the steric properties of the substituents.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds often reveal that a combination of steric (e.g., molar refractivity) and electronic (e.g., Hammett constants) parameters, along with lipophilicity (e.g., logP), are necessary to model the biological activity. This underscores the multifactorial nature of the SAR for this class of compounds.

Based on a comprehensive search, specific in-depth computational and theoretical investigation data for the compound this compound is not available in the public domain. The required detailed research findings for the specified sections—including quantum chemical calculations, molecular docking simulations, and QSAR modeling—have not been published in the available scientific literature.

While computational studies exist for structurally related imidazole derivatives, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the inclusion of data from analogous compounds.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for this specific molecule. Information regarding its ground state geometries, electronic structures, predicted spectroscopic data, binding modes with biological targets, and QSAR models is contingent on dedicated research that does not appear to have been conducted or published.

In Depth Computational and Theoretical Investigations of 1 Cyclohexylmethyl 1h Imidazol 2 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1-(Cyclohexylmethyl)-1H-imidazol-2-amine and its Derivatives

Selection and Calculation of Molecular Descriptors

In the initial phase of in silico analysis, a comprehensive set of molecular descriptors for this compound and its analogues would be calculated to quantify the physicochemical and structural features relevant to their potential biological activity. These descriptors are numerical values that encode different aspects of a molecule and are fundamental to the development of QSAR models. The selection of descriptors is a critical step, aiming to capture a wide range of properties, including electronic, steric, and lipophilic characteristics.

The descriptors would typically be categorized into several groups:

1D Descriptors: These are the most straightforward and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors and acceptors).

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

For a hypothetical series of analogues based on the this compound scaffold, a variety of descriptors would be calculated using specialized software. A representative selection of these descriptors is presented in the interactive data table below.

Interactive Data Table: Calculated Molecular Descriptors for a Hypothetical Series of this compound Analogues

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Rotatable Bonds |

| 1 | 193.30 | 2.10 | 41.49 | 2 | 2 | 3 |

| 2 | 207.33 | 2.50 | 41.49 | 2 | 2 | 4 |

| 3 | 221.35 | 2.90 | 41.49 | 2 | 2 | 5 |

| 4 | 235.38 | 3.30 | 41.49 | 2 | 2 | 6 |

| 5 | 249.41 | 3.70 | 41.49 | 2 | 2 | 7 |

Note: The data in this table is illustrative and intended to represent the types of descriptors that would be calculated in a computational study.

Development and Validation of Predictive QSAR Models

Following the calculation of molecular descriptors, the next step involves the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity of the compounds (dependent variable). nih.gov This relationship can then be used to predict the activity of new, unsynthesized compounds.

For the development of a robust QSAR model for this compound and its analogues, a dataset of compounds with experimentally determined biological activities would be required. The dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. Multiple linear regression (MLR) is a common technique used to develop QSAR models. nih.gov

The quality and predictive ability of the developed QSAR model would be assessed using various statistical parameters:

Coefficient of determination (R²): Indicates the goodness of fit of the model.

Cross-validated coefficient of determination (Q²): Assesses the robustness and predictive ability of the model through techniques like leave-one-out cross-validation.

External validation (R²_pred): Evaluates the model's ability to predict the activity of an external set of compounds not used in model development.

A hypothetical QSAR model for a series of 2-aminoimidazole derivatives might yield the statistical results presented in the table below. Such a model, if robust, would be instrumental in guiding the design of new compounds with potentially enhanced activity.

Interactive Data Table: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | A high value indicates a good correlation between the experimental and predicted activities for the training set. |

| Q² (Leave-one-out) | 0.85 | A high value suggests the model is robust and not overfitted. |

| R²_pred (External Test Set) | 0.88 | A high value indicates good predictive power for new compounds. |

| Standard Error of Estimate (SEE) | 0.15 | A lower value indicates a smaller difference between predicted and experimental values. |

Note: The data in this table is for illustrative purposes to demonstrate the validation parameters of a QSAR model.

Virtual Screening and Design of Novel Compounds based on QSAR Models

With a validated QSAR model in hand, the final step in this computational investigation would be to perform a virtual screening of large chemical databases to identify novel compounds with potentially high predicted activity. nih.gov Virtual screening allows for the rapid and cost-effective evaluation of millions of compounds in silico, prioritizing a smaller, more manageable number for synthesis and biological testing.

The virtual screening process would involve:

Database Preparation: A large database of commercially or virtually generated compounds would be curated.

Descriptor Calculation: The same molecular descriptors used to build the QSAR model would be calculated for all compounds in the database.

Activity Prediction: The validated QSAR model would be applied to predict the biological activity of each compound in the database.

Hit Selection and Filtering: Compounds with high predicted activity would be selected as "hits." These hits would then be filtered based on other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and novelty of the chemical scaffold.

This process would lead to the identification of a set of promising new compounds based on the this compound scaffold. A selection of hypothetical hits from such a virtual screening campaign is presented below.

Interactive Data Table: Hypothetical Hits from a QSAR-Based Virtual Screening

| Hit ID | Structure | Predicted Activity (pIC50) | Molecular Weight ( g/mol ) | LogP |

| VS-001 | [Structure of a novel analogue] | 8.5 | 320.45 | 3.8 |

| VS-002 | [Structure of a novel analogue] | 8.2 | 334.48 | 4.1 |

| VS-003 | [Structure of a novel analogue] | 8.1 | 315.42 | 3.6 |

| VS-004 | [Structure of a novel analogue] | 7.9 | 348.51 | 4.3 |

Note: The structures and data in this table are hypothetical and represent the type of output from a virtual screening study.

Investigation into the Mechanism of Action and Biological Target Identification for 1 Cyclohexylmethyl 1h Imidazol 2 Amine

Exploration of Molecular Mechanisms of Action

Currently, there is a lack of publicly available scientific literature detailing the specific molecular mechanisms of action for 1-(Cyclohexylmethyl)-1H-imidazol-2-amine. The broader class of 2-aminoimidazoles are known to be biologically active and can act as guanidine (B92328) mimetics, potentially interacting with a variety of biological targets. nih.gov However, without specific studies on the title compound, any proposed mechanism would be purely speculative. Further research is required to elucidate the precise molecular pathways and biological targets of this compound.

Analysis of Glucocorticoid Sensitization Mechanisms

There is no scientific evidence available in the public domain to suggest that this compound has any glucocorticoid sensitization effects.

Synergistic Effects with Dexamethasone (B1670325) in Specific Cellular Models

There are no published studies investigating the synergistic effects of this compound with dexamethasone in any cellular models.

Delineation of Pathways Contributing to Sensitization in Dexamethasone-Resistant Scenarios

There is no information available regarding the role of this compound in sensitizing dexamethasone-resistant pathways.

Modulation of Lipid Metabolism Pathways

Research into diimidazole analogues containing the 1-(cyclohexylmethyl)-1H-imidazol moiety has shed light on the potential for these compounds to modulate lipid metabolism. Specifically, these investigations have centered on the inhibition of two key proteins in cholesterol regulation: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoAR).

Inhibition of PCSK9 Activity

PCSK9 is a protein that plays a critical role in the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the clearance of LDL cholesterol from the bloodstream. nih.gov Inhibition of the interaction between PCSK9 and LDLR is a validated therapeutic strategy for lowering cholesterol. nih.gov

A diimidazole analogue, Dim21, which incorporates the 1-(cyclohexylmethyl)-1H-imidazol structure, has been investigated for its ability to inhibit the PCSK9-LDLR interaction. While specific IC50 values for Dim21's direct inhibition of this interaction were not provided in the primary research, the study focused on a series of diimidazole analogues, some of which demonstrated potent inhibition of the PCSK9-LDLR binding. nih.gov For instance, related diimidazole analogues, Dim3 and Dim16, showed IC50 values of 0.009 ± 0.01 µM and 0.0008 ± 0.001 µM, respectively. nih.gov This suggests that the broader diimidazole scaffold has the potential for significant PCSK9 inhibitory activity.

Table 1: PCSK9-LDLR Binding Inhibition by Diimidazole Analogues

| Compound | IC50 (µM) |

|---|---|

| Dim2 | 1.99 ± 1.65 |

| Dim3 | 0.009 ± 0.01 |

| Dim16 | 0.0008 ± 0.001 |

| Dim22 | 1.99 ± 2.86 |

| Dim23 | 1.18 ± 1.06 |

Data sourced from a study on diimidazole analogues. nih.gov

Inhibition of HMG-CoAR Activity

HMG-CoAR is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol. longdom.orgresearchgate.net Inhibition of HMG-CoAR is the mechanism of action for the widely used statin drugs. longdom.org

The same study that investigated PCSK9 inhibition also explored the effect of diimidazole analogues on HMG-CoAR activity. The analogue Dim21, containing the 1-(cyclohexylmethyl)-1H-imidazol moiety, was found to inhibit HMG-CoAR with an IC50 value of 38.4 ± 12.71 µM. nih.gov Another closely related analogue, Dim22, also showed inhibitory activity with an IC50 of 36.21 ± 5.98 µM. nih.gov

Table 2: HMG-CoAR Inhibition by Diimidazole Analogues

| Compound | IC50 (µM) |

|---|---|

| Dim2 | 40.48 ± 15.24 |

| Dim16 | 146.8 ± 75.09 |

| Dim21 | 38.4 ± 12.71 |

| Dim22 | 36.21 ± 5.98 |

Data sourced from a study on diimidazole analogues. nih.gov

These findings suggest that compounds containing the 1-(cyclohexylmethyl)-1H-imidazol structure, particularly within a diimidazole framework, have the potential to dually inhibit both PCSK9 and HMG-CoAR, offering a multi-faceted approach to modulating lipid metabolism.

Role as a Ligand for Imidazoline (B1206853) Receptors

Comprehensive searches of scientific literature and biomedical databases did not yield specific information regarding the interaction of this compound with imidazoline receptors. While the chemical structure of this compound contains an imidazole (B134444) moiety, a feature common to many known imidazoline receptor ligands, there are no publicly available research findings that confirm its binding affinity or functional activity at any of the imidazoline receptor subtypes (I₁, I₂, or I₃).

The general class of 2-aminoimidazole derivatives has been investigated for a variety of biological activities. However, the specific N-cyclohexylmethyl substitution in this compound makes it a unique chemical entity for which dedicated pharmacological studies are required to ascertain its potential role as an imidazoline receptor ligand. Without such studies, any claims about its activity at these receptors would be speculative.

Identification and Characterization of Specific Biological Targets

There is currently a lack of published research focused on the identification and characterization of specific biological targets for this compound. Target identification is a critical step in understanding the mechanism of action of a compound, and it often involves a combination of computational and experimental approaches.

Protein-Ligand Interaction Studies (e.g., in vitro binding assays, displacement assays)

No data from in vitro binding assays or displacement assays for this compound are available in the public domain. These types of studies are essential for determining the binding affinity of a compound to its potential protein targets. Typically, radioligand binding assays would be employed, where the ability of this compound to displace a known radiolabeled ligand from its receptor is measured. The absence of such data means that the binding profile of this compound remains uncharacterized.

Interactive Data Table: Summary of Available Protein-Ligand Interaction Data

| Assay Type | Target | Radioligand | Test Compound | Result (e.g., Ki, IC₅₀) |

| In vitro binding assay | Data Not Available | Data Not Available | This compound | Data Not Available |

| Displacement assay | Data Not Available | Data Not Available | This compound | Data Not Available |

Functional Assays to Confirm Target Engagement

Consistent with the lack of target identification and binding data, there are no published results from functional assays designed to confirm the engagement of this compound with any biological target. Functional assays are crucial for determining whether the binding of a compound to its target leads to a measurable biological response (e.g., agonism, antagonism, or inverse agonism). Examples of such assays include second messenger assays (e.g., cAMP or calcium flux assays) or cellular proliferation assays. Without these functional studies, the pharmacological effect of this compound at a molecular and cellular level is unknown.

Interactive Data Table: Summary of Available Functional Assay Data

| Assay Type | Cell Line/System | Measured Parameter | Test Compound | Result (e.g., EC₅₀, Emax) |

| Second messenger assay | Data Not Available | Data Not Available | This compound | Data Not Available |

| Cellular functional assay | Data Not Available | Data Not Available | This compound | Data Not Available |

Broader Chemical Biology Applications and Future Research Trajectories

Application in Bioconjugation Chemistry as a Versatile Scaffold

There is currently no available scientific literature that describes the use of 1-(Cyclohexylmethyl)-1H-imidazol-2-amine as a scaffold in bioconjugation chemistry. The primary amine group present in the molecule could theoretically serve as a nucleophile for conjugation to electrophilic partners. However, no studies have been published to demonstrate or explore this potential.

Future research could investigate the reactivity of the 2-amino group on the imidazole (B134444) ring for conjugation to proteins, peptides, or other biomolecules. Such studies would need to characterize the reaction conditions and the stability of the resulting bioconjugate.

Development of this compound-Based Chemical Probes for Biological Systems

The development and application of chemical probes are essential for dissecting complex biological processes. chemicalprobes.orgbohrium.com A chemical probe is a small molecule that can be used to study and manipulate a biological system, often by interacting with a specific protein or other macromolecule. bohrium.com

There are no published studies on the development or use of this compound as a chemical probe. For a compound to be considered a chemical probe, it typically needs to exhibit high potency and selectivity for its target. As the biological targets of this compound have not been elucidated, its suitability as a chemical probe remains unknown.

Future work in this area would first require the identification of a specific biological target for this compound. Subsequently, the molecule could be derivatized with reporter tags, such as fluorophores or affinity labels, to facilitate the study of its interactions within a biological system.

Strategies for Further Optimizing Potency and Selectivity of this compound Analogues

The optimization of potency and selectivity is a critical step in drug discovery and the development of high-quality chemical probes. nih.gov This process often involves the synthesis and evaluation of a series of analogues to establish structure-activity relationships (SAR).

As there is no publicly available data on the biological activity of this compound, no studies on the optimization of its potency and selectivity have been conducted.

Should a biological activity be identified for this compound, future optimization strategies could involve:

Modification of the cyclohexyl group: Altering the size and lipophilicity of this group could impact binding affinity and selectivity.

Substitution on the imidazole ring: Introducing substituents at other positions on the imidazole core could modulate electronic properties and provide additional interaction points with a target.

Derivatization of the 2-amino group: While potentially important for activity, this group could also be a site for modification to improve properties such as cell permeability or metabolic stability.

Table 1: Hypothetical Strategies for Analogue Optimization

| Modification Site | Potential Change | Desired Outcome |

|---|---|---|

| Cyclohexyl Ring | Introduction of polar groups | Improved solubility and metabolic stability |

| Imidazole Ring | Addition of electron-withdrawing groups | Altered pKa and potential for new interactions |

| 2-Amine Group | Conversion to secondary or tertiary amine | Modulation of basicity and hydrogen bonding capacity |

This table is illustrative of general medicinal chemistry strategies and does not reflect any published data for the specific compound.

Exploration of Novel Therapeutic Avenues and Biological Pathways

The imidazole scaffold is present in a wide array of medicinally important compounds with diverse therapeutic applications. nih.gov However, for this compound, there is no research available that explores its potential in any specific therapeutic area or its effect on any biological pathways.

Future research would necessitate initial screening of the compound against a broad range of biological targets to identify any potential therapeutic relevance. High-throughput screening campaigns could be employed to assess its activity in assays for various diseases, such as cancer, infectious diseases, or neurological disorders.

Integration of Chemoinformatics and High-Throughput Screening for Accelerated Discovery in the Imidazole Class

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new bioactive molecules. nih.gov Chemoinformatic methods can be used to design and analyze large libraries of compounds, while HTS allows for the rapid testing of these compounds against biological targets. nih.gov

While these techniques are widely applied to the imidazole class of compounds, there are no specific chemoinformatic studies or HTS campaigns reported in the literature that focus on this compound.

Future discovery efforts could begin with a chemoinformatic approach to identify potential biological targets for this molecule based on structural similarity to known active compounds. This could be followed by in vitro screening to validate any computational predictions.

Table 2: Research Status of this compound in Broader Chemical Biology Applications

| Application Area | Published Research Findings |

|---|---|

| Bioconjugation Chemistry | No Data Available |

| Chemical Probe Development | No Data Available |

| Potency and Selectivity Optimization | No Data Available |

| Novel Therapeutic Avenues | No Data Available |

| Chemoinformatics and HTS | No Data Available |

Q & A

Q. What synthetic routes are effective for preparing 1-(Cyclohexylmethyl)-1H-imidazol-2-amine, and what challenges arise during optimization?

A three-step synthesis involving cyclization, hydrolysis, and methylation has been reported for structurally similar imidazole derivatives, yielding ~27% total yield after optimization. Key challenges include minimizing by-products (e.g., 2,6-diphenyl-1H-imidazo[1,2-a]imidazole) through controlled reaction conditions and purification steps. Scale-up requires careful monitoring of temperature and stoichiometry to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Nuclear magnetic resonance (NMR; H and C), mass spectrometry (MS), and X-ray crystallography are critical. For example, X-ray diffraction can resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in imidazole derivatives), while NMR confirms substituent positioning and purity .

Q. How can common impurities or by-products be identified during synthesis?

High-performance liquid chromatography (HPLC) paired with MS is effective for detecting impurities. In one study, a novel by-product (2,6-diphenyl-1H-imidazo[1,2-a]imidazole) was isolated and characterized via NMR and MS, highlighting the importance of multi-technique validation .

Q. What methods assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies using buffer solutions (pH 3–9) and thermal stress (25–60°C) with periodic HPLC analysis can track degradation. Sorption-desorption experiments in soil matrices (e.g., batch equilibration) may also inform environmental stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP functional) model electronic structure, frontier molecular orbitals, and thermodynamic properties. Exact-exchange terms improve accuracy for atomization energies and ionization potentials, enabling predictions of reactivity and interaction sites .

Q. What are the environmental implications of the cyclohexylmethyl substituent on sorption behavior?

The hydrophobic cyclohexylmethyl group likely enhances soil sorption via van der Waals interactions. Methodology from imidacloprid metabolite studies (e.g., batch equilibration with soil profiles) can quantify sorption coefficients () and assess mobility. Organic carbon content and clay minerals significantly influence binding .

Q. How does the cyclohexylmethyl group affect biological activity compared to other imidazole derivatives?

Structure-activity relationship (SAR) studies require in vitro assays (e.g., antimicrobial or enzyme inhibition). For example, benzimidazole derivatives with bulky substituents show enhanced activity due to improved membrane penetration or target binding. Molecular docking and pharmacophore modeling can rationalize these effects .

Q. What experimental designs are suitable for studying interactions with biological targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For receptor studies, radioligand displacement assays (e.g., using H-labeled probes) measure competitive inhibition. Metabolite tracking via LC-MS/MS in cellular models can elucidate bioactivation pathways .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst loading) .

- Computational Modeling : Combine DFT with molecular dynamics (MD) to simulate solvation effects .

- Environmental Analysis : Pair batch sorption experiments with column leaching studies to model real-world behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.